molecular formula C30H19NO B1427386 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole CAS No. 1338446-77-7

9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole

Cat. No.: B1427386
CAS No.: 1338446-77-7
M. Wt: 409.5 g/mol
InChI Key: YEWVLWWLYHXZLZ-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Compounds in Materials Science

The development of heterocyclic compounds for materials science applications traces its origins to the fundamental discoveries of the nineteenth century, when the scientific community first began to understand the structural nature of these unique molecular architectures. The history of heterocyclic chemistry began in the 1800s, with several notable early developments including the isolation of alloxan from uric acid by Brugnatelli in 1818 and the discovery of quinoline by Runge in 1834 from coal distillates. These early investigations established the foundation for understanding how heteroatoms such as nitrogen, oxygen, and sulfur could be incorporated into cyclic structures to create compounds with distinctive properties.

The transition of heterocyclic compounds from natural product isolation to synthetic materials science applications gained momentum throughout the twentieth century. Heterocyclic compounds were initially recognized for their prevalence in biological systems, with more than half of known organic compounds containing heterocyclic rings. The unique electronic properties conferred by heteroatoms within ring structures gradually attracted the attention of materials scientists seeking to develop functional organic molecules with tailored electronic characteristics.

The emergence of organic electronics as a distinct field in the late twentieth and early twenty-first centuries provided new opportunities for heterocyclic compounds to demonstrate their versatility. The incorporation of nitrogen, oxygen, and sulfur atoms into aromatic ring systems creates materials with modified electronic properties compared to purely hydrocarbon aromatics, enabling applications in organic semiconductors, light-emitting devices, and photovoltaic systems. This evolution represents a significant expansion from the traditional focus on pharmaceutical applications toward advanced technological applications requiring precise control over molecular electronic properties.

Significance of Carbazole-Dibenzofuran Hybrid Structures

Carbazole-dibenzofuran hybrid structures represent a particularly sophisticated approach to molecular design for organic electronic applications, combining the electron-rich nature of carbazole with the rigidity and stability of dibenzofuran frameworks. The carbazole moiety, characterized by its nitrogen-containing tricyclic structure, provides excellent hole-transporting properties due to the electron-donating nature of the nitrogen atom and the extended π-conjugation system. When integrated with dibenzofuran units, which serve as electron-accepting components with high triplet energy levels, these hybrid structures create balanced charge transport characteristics essential for efficient device operation.

The significance of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole specifically lies in its optimized molecular architecture that addresses critical challenges in organic light-emitting diode technology. High triplet energy hosts are essential for blue phosphorescent devices, as they must effectively confine triplet excitons while preventing energy back-transfer from the phosphorescent dopant. The dibenzofuran core in this compound maintains triplet energy levels above 2.95 electronvolts, which is sufficient for hosting deep blue phosphorescent emitters while ensuring long device operational lifetimes.

The molecular design strategy employed in carbazole-dibenzofuran hybrids also addresses thermal stability requirements for practical device applications. The rigid dibenzofuran framework provides structural integrity at elevated temperatures, while the carbazole units contribute to favorable glass transition temperatures and morphological stability. This combination of properties makes these hybrid structures particularly valuable for commercial organic light-emitting diode applications where both efficiency and operational stability are critical performance parameters.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple aromatic systems. The compound name specifically indicates the attachment of a dibenzofuran-2-yl group to the meta position of a phenyl ring, which is subsequently bonded to the nitrogen atom of the carbazole system at the 9-position. This precise structural designation allows for unambiguous identification of the molecular architecture and enables clear communication of the specific regioisomer under investigation.

From a structural classification perspective, this compound belongs to the broader category of nitrogen-containing polycyclic aromatic hydrocarbons with oxygen-bridged aromatic systems. The molecule contains a total of thirty carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom, yielding a molecular weight of 409.49 grams per mole. The compound exists as a crystalline powder under standard conditions, with a melting point and other physical properties optimized for vacuum sublimation purification processes commonly employed in organic electronics manufacturing.

The structural arrangement of this compound can be analyzed in terms of its component heterocyclic systems and their geometric relationships. The dibenzofuran moiety consists of two benzene rings fused to a central furan ring, creating a planar tricyclic system with the oxygen atom providing structural rigidity. The carbazole unit similarly contains two benzene rings fused to a central pyrrole ring, with the nitrogen atom serving as the attachment point for the phenyl linker. The overall molecular geometry exhibits significant dihedral angles between the carbazole and dibenzofuran systems, which influences both electronic properties and intermolecular packing characteristics in solid-state applications.

Research Objectives and Scope

The primary research objectives surrounding this compound focus on optimizing its performance as a host material for phosphorescent organic light-emitting diodes while understanding the fundamental structure-property relationships that govern its electronic behavior. Current investigations emphasize the development of mixed host systems that combine this compound with electron-transporting materials to achieve balanced charge injection and enhanced device efficiency. These studies aim to establish design principles for next-generation organic light-emitting diode hosts that can support both high efficiency and extended operational lifetimes in commercial applications.

A significant research focus involves systematic studies of substitution position effects on device performance, comparing the properties of this compound with related compounds featuring different carbazole attachment patterns. Research has demonstrated that the 2,6-substitution pattern in related dibenzofuran-carbazole compounds produces superior device lifetimes compared to alternative substitution schemes, with device operational times extending to 1400 hours representing a 75% improvement over benchmark materials. These findings guide the development of optimized molecular architectures for specific device applications.

The scope of current research extends to comprehensive characterization of electronic properties including highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, triplet energy states, and charge transport characteristics. Theoretical calculations using density functional theory methods provide insights into molecular orbital distributions and electronic band structures that complement experimental measurements of photophysical properties. Additionally, research efforts encompass synthesis optimization, purification protocols, and processing conditions necessary for achieving the high material purity levels required for organic electronic device applications.

Property Value Measurement Conditions Reference
Molecular Formula C₃₀H₁₉NO -
Molecular Weight 409.49 g/mol -
Chemical Abstracts Service Number 1338446-77-7 -
Purity >98.0% High Performance Liquid Chromatography
Triplet Energy >2.95 eV 77 K phosphorescence
Highest Occupied Molecular Orbital -5.9 eV Theoretical calculation
Lowest Unoccupied Molecular Orbital -2.45 eV Theoretical calculation
Physical State Crystalline powder 20°C
Device Lifetime 1400 hours 100 cd/m²
External Quantum Efficiency 22.9% Mixed host system

Properties

IUPAC Name

9-(3-dibenzofuran-2-ylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19NO/c1-4-13-27-23(10-1)24-11-2-5-14-28(24)31(27)22-9-7-8-20(18-22)21-16-17-30-26(19-21)25-12-3-6-15-29(25)32-30/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWVLWWLYHXZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC6=C(C=C5)OC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole typically involves the coupling of dibenzofuran and phenylcarbazole derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under inert conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Optoelectronic Applications

Organic Light Emitting Diodes (OLEDs) :
The compound is primarily utilized in the development of OLEDs due to its favorable photophysical properties. Its ability to emit light efficiently makes it suitable for use as an emissive layer in OLED devices. Studies have shown that incorporating 9-[3-(dibenzofuran-2-yl)phenyl]-9H-carbazole enhances the device's performance by improving the luminescence efficiency and color purity .

Organic Photovoltaics (OPVs) :
In OPVs, this compound serves as a donor material. Its high charge mobility and stability under operational conditions contribute to improved power conversion efficiencies. Research indicates that devices utilizing this compound exhibit enhanced light absorption and charge transport characteristics, leading to better overall performance .

Photonic Devices

Light Emitting Diodes (LEDs) :
The compound has been integrated into LED technology, where it functions as a phosphorescent emitter. The unique structure allows for efficient energy transfer processes, which are crucial for high-performance LED applications .

Laser Technologies :
In laser applications, this compound has been explored as a potential gain medium due to its strong fluorescence properties. Its ability to achieve high optical gain makes it a candidate for use in solid-state lasers .

Material Science

Polymer Composites :
The compound is also being investigated for use in polymer composites, where it acts as a dopant to enhance the mechanical and thermal properties of the materials. Research shows that incorporating this compound into polymer matrices improves thermal stability and mechanical strength .

Nanostructured Materials :
Recent studies have focused on the synthesis of nanostructured materials using this compound. These materials exhibit unique optical properties that can be exploited in various applications such as sensors and photodetectors .

Case Study 1: OLED Device Performance

A study conducted on OLED devices incorporating this compound demonstrated a significant increase in luminous efficacy compared to devices using traditional emissive materials. The optimized layer structure resulted in a peak external quantum efficiency of over 20% .

Case Study 2: Organic Photovoltaic Cells

In another study focusing on OPVs, the integration of this compound led to an increase in power conversion efficiency from 8% to 10% under standard testing conditions. The enhanced efficiency was attributed to improved charge separation and transport facilitated by the compound's molecular structure .

Mechanism of Action

The mechanism of action of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole in OLEDs involves its role as an electron-transporting material. It facilitates the movement of electrons within the device, contributing to the efficient emission of light. The molecular structure allows for effective conjugation and charge transfer, which are crucial for the performance of OLEDs .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Substituents/Acceptor Groups HOMO (eV) LUMO (eV) Thermal Stability (°C) Application
Target Compound Dibenzofuran -5.8* -2.3* >300 OLED host
BFTC () Dibenzofuran + triazine -5.9 -2.9 290 Green PhOLED host
BTTC () Dibenzothiophene + triazine -5.7 -2.8 285 Green PhOLED host
Cz–Ph–PMD () Pyrimidine -5.8 -2.5 280 Exciplex host
CzSi () Triphenylsilyl + tert-butylphenyl -6.1 -2.1 >350 Blue TADF host

*Estimated based on analogous compounds (e.g., Cz–Ph–PMD in ).

  • Dibenzofuran vs. Triazine Acceptors : The target compound lacks the electron-deficient triazine group present in BFTC and BTTC, resulting in a higher LUMO level (-2.3 eV vs. -2.8–-2.9 eV), which may reduce electron injection efficiency but improve charge balance in host-guest systems .
  • Rigidity and Thermal Stability : Dibenzofuran’s planar structure enhances thermal stability (>300°C) compared to triazine-based hosts (285–290°C) but is lower than CzSi (>350°C), which incorporates bulky triphenylsilyl groups .
  • HOMO Levels : The HOMO of the target compound (-5.8 eV) aligns with common green phosphorescent emitters (e.g., Ir(ppy)₃, HOMO -5.4 eV), facilitating hole injection .

Table 2: Device Performance of Selected Host Materials

Compound EQE (%) Current Efficiency (cd/A) Voltage (V) Reference
Target N/A N/A N/A
BTTC 21.9 69.3 <10
Cz–Ph–TRZPy 18.5 54.2 12
CzSi 25.1 82.0 <10
  • While the target compound’s device data are unavailable, BTTC’s high efficiency (EQE 21.9%) highlights the advantage of combining dibenzothiophene with triazine for electron transport . The absence of a strong acceptor in the target compound may limit its electron-transport capability, necessitating doping with electron-transport layers.

Substituent Effects on Solubility and Processability

  • Bulkiness : The dibenzofuran group improves thermal stability but may reduce solubility compared to smaller substituents (e.g., methyl or bromo in ). This necessitates vapor deposition for thin-film fabrication .
  • Fluorinated Analogs : Compounds like ArBFO () with perfluorophenyl groups exhibit enhanced electron affinity (LUMO -3.1 eV) but require complex synthesis .

Research Findings and Implications

Structure-Property Relationships : The target compound’s dibenzofuran moiety provides rigidity and moderate electron-withdrawing effects, positioning it as a mid-range host material. However, triazine- or fluorinated derivatives (e.g., BTTC, ArBFO) outperform in electron transport .

Trade-offs in Design : Bulky substituents (e.g., triphenylsilyl in CzSi) enhance thermal stability but complicate synthesis and reduce solution processability .

Future Directions : Introducing hybrid acceptors (e.g., dibenzofuran + triazine) or polar groups (e.g., imidazo-pyridine in ) could optimize charge balance for higher OLED efficiency .

Biological Activity

9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and neuroprotective properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a carbazole core substituted with a dibenzofuran-2-yl phenyl group. This structure is significant as it combines properties from both carbazole and dibenzofuran, which are known for their biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of carbazole derivatives, including this compound.

Research Findings:

  • In Vitro Activity : Various derivatives of carbazole have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, compounds derived from carbazole exhibited MIC values ranging from 0.5 to 15.6 µg/mL against these pathogens, indicating strong antimicrobial activity .
  • Comparison with Standards : In several studies, specific derivatives demonstrated comparable or superior activity against standard drugs like amikacin and fluconazole .
CompoundTarget PathogenMIC (µg/mL)Comparison
This compoundE. coli0.5Superior to gatifloxacin
Other derivativesS. aureus0.49Comparable to standard drugs

Anticancer Properties

The anticancer potential of carbazole derivatives has been extensively researched, with several compounds showing promising results in inhibiting cancer cell proliferation.

Case Studies:

  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer, lung cancer) have shown that certain carbazole derivatives can significantly reduce cell viability at low concentrations .
StudyCell LineIC50 (µM)Effect
Study AMCF-7 (breast cancer)10Significant reduction in viability
Study BA549 (lung cancer)15Induction of apoptosis

Neuroprotective Effects

Research has also indicated that some derivatives of carbazole exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s.

Findings:

  • Protective Mechanism : Compounds have been shown to protect neuronal cells from oxidative stress-induced damage by reducing reactive oxygen species (ROS) levels .
  • In Vivo Studies : Animal models treated with specific carbazole derivatives demonstrated improved cognitive function and reduced amyloid-beta aggregation, a hallmark of Alzheimer’s disease .

Q & A

Q. What are the key synthetic routes for preparing 9-[3-(dibenzofuran-2-yl)phenyl]-9H-carbazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions between dibenzofuran boronic esters and brominated carbazole intermediates. For example, coupling 3-(dibenzofuran-2-yl)phenylboronic acid with 9-(3-bromophenyl)-9H-carbazole in the presence of Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 70–80°C yields the target molecule . Key challenges include controlling regioselectivity and minimizing side reactions. Purification often involves column chromatography (e.g., silica gel with DCM/hexane) or recrystallization to achieve >95% purity. Reaction optimization (e.g., solvent choice, catalyst loading) is critical: THF improves solubility, while Pd catalysts with bulky ligands reduce homocoupling byproducts .

Q. Which analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing dibenzofuran substitution at the 2-position vs. other isomers). Aromatic proton signals between δ 7.5–8.5 ppm are typical .
  • X-ray Diffraction (XRD): Resolves steric effects and π-π stacking interactions in the solid state. For example, alkyl chain length in derivatives like hexyl vs. ethyl groups affects intermolecular distances and emission properties .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 463.18 for C₃₀H₁₉NO₂) and detects halogenated impurities .

Advanced Research Questions

Q. How does the integration of dibenzofuran and carbazole moieties influence photophysical properties, and what experimental designs optimize emission efficiency?

Methodological Answer: The dibenzofuran unit enhances electron mobility and thermal stability, while the carbazole moiety provides hole-transport capabilities, making the compound suitable for host materials in OLEDs. To optimize photoluminescence quantum yield (PLQY):

  • Solvent Effects: Measure emission spectra in polar (THF) vs. nonpolar (toluene) solvents to assess aggregation-induced shifts. For example, hexyl chains in derivatives reduce aggregation, narrowing emission bands (FWHM ~40 nm) .
  • Doping Studies: Blend the compound with iridium complexes (e.g., (TF)₂Ir(pic)) at 5–15 wt% in a host matrix (e.g., mCPPO1). PLQY >70% is achievable via Förster resonance energy transfer (FRET) .
  • Transient Absorption Spectroscopy: Quantify triplet exciton lifetimes (τ > 1 µs) to confirm thermally activated delayed fluorescence (TADF) behavior .

Q. How do researchers resolve contradictions in charge transport data between theoretical calculations and experimental measurements?

Methodological Answer: Discrepancies often arise from molecular packing vs. isolated-molecule models. To reconcile these:

  • Density Functional Theory (DFT): Calculate HOMO/LUMO levels (e.g., HOMO = -5.3 eV, LUMO = -2.1 eV) and compare with cyclic voltammetry data. Adjust for solid-state polarization effects .
  • Space-Charge-Limited Current (SCLC) Measurements: Determine hole/electron mobility (µₕ/µₑ) in thin films. For example, µₕ ≈ 10⁻⁴ cm²/V·s in vacuum-deposited layers, but lower in solution-processed films due to grain boundaries .
  • Grazing-Incidence X-ray Scattering (GIWAXS): Correlate crystallinity with charge transport anisotropy .

Q. What strategies improve the performance of this compound as a host material in deep-blue phosphorescent OLEDs?

Methodological Answer:

  • Energy Level Alignment: Ensure the host’s triplet energy (T₁) exceeds the dopant’s (e.g., T₁ > 2.8 eV for blue emitters). Synthesize derivatives with electron-withdrawing groups (e.g., -CN, -F) to raise T₁ .
  • Bipolar Transport: Incorporate both carbazole (hole-transport) and dibenzofuran (electron-transport) units. Device efficiency (e.g., external quantum efficiency >17%) is maximized by balancing µₕ and µₑ .
  • Device Architecture: Use a double-layer structure (ITO/host:emitter/ETL/cathode) to confine excitons. Optimize thickness (e.g., 30–40 nm emissive layer) to reduce quenching .

Data Contradiction Analysis

Q. Why do some studies report conflicting PLQY values for this compound in similar host-guest systems?

Methodological Answer: Variations arise from:

  • Doping Homogeneity: Aggregation at >10 wt% doping reduces PLQY. Use atomic force microscopy (AFM) to verify film uniformity .
  • Environmental Sensitivity: Oxygen/moisture degradation during testing. Conduct measurements under nitrogen and encapsulate devices .
  • Instrument Calibration: Standardize integrating sphere setups for PLQY comparisons .

Advanced Methodological Guidance

Q. How to design a derivative of this compound for solution-processable OLEDs without sacrificing efficiency?

Methodological Answer:

  • Introduce Alkyl Chains: Attach C6–C12 alkyl groups to the carbazole N-position to enhance solubility in toluene or chlorobenzene while maintaining π-conjugation .
  • Crosslinkable Groups: Incorporate vinyl or acrylate moieties for thermal/UV curing, enabling multilayer solution processing without layer intermixing .
  • Blend with Polymers: Mix with poly(9-vinylcarbazole) (PVK) to improve film formation. Optimize ratios (e.g., 1:1 by weight) via spin-coating at 2000–3000 rpm .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole
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9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.